2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole
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Overview
Description
2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It belongs to the class of benzimidazoles, which are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of chloro, methyl, and nitro substituents on the benzimidazole ring imparts unique chemical and physical properties to this compound.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-1-methylbenzene-1,3-diamine with a nitro-substituted carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Catalysts like palladium on carbon or platinum oxide, and reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or nitric acid.
Major Products
Nucleophilic Substitution: Substituted benzimidazoles with various functional groups.
Reduction: 2-Chloro-1-methyl-6-amino-1H-benzo[d]imidazole.
Oxidation: 2-Chloro-1-formyl-6-nitro-1H-benzo[d]imidazole or 2-Chloro-1-carboxy-6-nitro-1H-benzo[d]imidazole.
Scientific Research Applications
2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-methyl-1H-benzo[d]imidazole
- 2-Chloro-1-methyl-5-nitro-1H-benzo[d]imidazole
- 2-Chloro-1-methyl-4-nitro-1H-benzo[d]imidazole
Uniqueness
2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole is unique due to the specific positioning of the nitro group at the 6-position, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and chemical behaviors compared to other nitro-substituted benzimidazoles.
Properties
IUPAC Name |
2-chloro-1-methyl-6-nitrobenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)10-8(11)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMTWHCGFNZHTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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